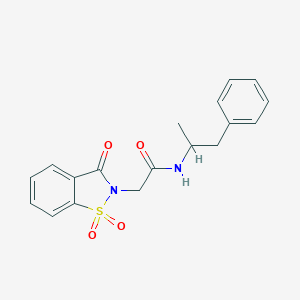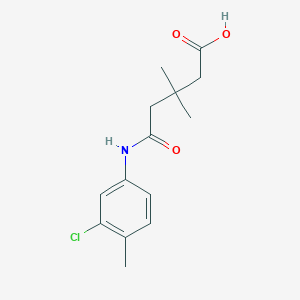![molecular formula C15H13N3O4S2 B277371 N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)
N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide, commonly known as AQSOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. AQSOA is a sulfonamide derivative of 8-quinoline, which has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
AQSOA has been extensively studied for its potential applications in various fields. In medicinal chemistry, AQSOA has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. AQSOA has also been shown to exhibit antifungal, antibacterial, and antiviral activity.
In biochemistry, AQSOA has been used as a tool to study the structure and function of various proteins, including carbonic anhydrase and metalloproteinases. AQSOA has also been shown to inhibit the activity of various enzymes, including urease, which is essential for the survival of Helicobacter pylori, a bacterium responsible for causing gastric ulcers.
Wirkmechanismus
The mechanism of action of AQSOA is not fully understood. However, it is believed that AQSOA exerts its biological activity by inhibiting the activity of various enzymes and proteins. AQSOA has been shown to bind to the active site of carbonic anhydrase, which inhibits its activity. AQSOA has also been shown to inhibit the activity of metalloproteinases by binding to the zinc ion present in the active site of these enzymes.
Biochemical and Physiological Effects:
AQSOA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that AQSOA inhibits the growth and proliferation of cancer cells by inducing apoptosis. AQSOA has also been shown to inhibit the growth of various bacteria, including Helicobacter pylori, by inhibiting the activity of urease.
Vorteile Und Einschränkungen Für Laborexperimente
AQSOA has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields using various methods. AQSOA is also stable under various conditions, which makes it suitable for various biological assays. However, AQSOA has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. AQSOA is also cytotoxic at high concentrations, which limits its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the study of AQSOA. One potential direction is to study the structure-activity relationship of AQSOA and its derivatives to identify more potent and selective inhibitors of various enzymes and proteins. Another potential direction is to study the pharmacokinetics and pharmacodynamics of AQSOA in vivo to determine its potential as a therapeutic agent. Additionally, the use of AQSOA as a tool to study the structure and function of various proteins and enzymes can be further explored.
Synthesemethoden
AQSOA has been synthesized using various methods, including the reaction of 8-quinoline sulfonyl chloride with aminosulfonamide, the reaction of 8-hydroxyquinoline with sulfonamide, and the reaction of 8-quinoline sulfonyl chloride with aniline followed by the reaction with sulfamic acid. The most commonly used method for the synthesis of AQSOA is the reaction of 8-quinoline sulfonyl chloride with aminosulfonamide, which yields AQSOA in high yields.
Eigenschaften
Molekularformel |
C15H13N3O4S2 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
N-(3-sulfamoylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H13N3O4S2/c16-23(19,20)13-7-2-6-12(10-13)18-24(21,22)14-8-1-4-11-5-3-9-17-15(11)14/h1-10,18H,(H2,16,19,20) |
InChI-Schlüssel |
ZKXPZNPRPIHVSP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)N)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)N)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)


![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)




